molecular formula C5H4ClF3N2 B2862358 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 860807-20-1

1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B2862358
CAS RN: 860807-20-1
M. Wt: 184.55
InChI Key: UFHFXOMRNRLMRR-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .


Synthesis Analysis

Recent advances in trifluoromethylation involve carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making its activation in organic synthesis a challenging task .


Molecular Structure Analysis

The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other carbon atom. This group is often part of larger organic compounds .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .

Scientific Research Applications

Heteroleptic Cyclometalated Iridium(III) Complexes

A series of heteroleptic Ir(III) metal complexes were synthesized using N-phenyl-substituted pyrazoles, aiming to achieve highly efficient, room-temperature blue phosphorescence. The research focused on the synthesis and characterization of these complexes, revealing insights into their structural and photophysical properties. The inclusion of fluorinated and trifluoromethyl groups in the pyrazole ligands contributed to the tuning of their photophysical characteristics, with implications for their application in blue phosphorescent emitters (Yang et al., 2005).

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles bearing additional functional groups have been synthesized as building blocks in medicinal chemistry. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, showcasing the compound's versatility in synthesizing fluorinated derivatives for potential applications in drug development (Surmont et al., 2011).

Functionalized Pyrazoles Synthesis

A method for synthesizing pyrazoles with a functionalized side chain attached to carbon 3 and varying substituents attached to carbon 5 was reported. This research demonstrates the versatility of the chloromethyl and trifluoromethyl groups in pyrazole synthesis, highlighting their importance in producing ligands with potential applications in catalysis and organic synthesis (Grotjahn et al., 2002).

Pyrazole Derivatives as Antimicrobial Agents

A series of pyrazole derivatives were synthesized and characterized for their potential antimicrobial activities. These compounds, incorporating trifluoromethyl groups, were evaluated for their efficacy against various bacterial and fungal strains, demonstrating the compound's relevance in the development of new antimicrobial agents (Bhat et al., 2016).

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group is known to be involved in various chemical reactions, including the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may influence pathways involving these intermediates.

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds , which could potentially impact the bioavailability of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole.

Result of Action

The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds . This suggests that the compound may have significant effects at the molecular and cellular level.

Action Environment

The trifluoromethyl group is known to enhance the stability of pharmaceutical compounds , suggesting that the compound may be relatively stable under various environmental conditions.

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use .

Future Directions

The field of trifluoromethylation is rapidly advancing, with new methods and applications being developed. This includes the development of new trifluoromethylation reagents and the exploration of new reaction mechanisms .

properties

IUPAC Name

1-(chloromethyl)-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFXOMRNRLMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

1.33 g of 3-(trifluoromethyl)-1H-pyrazole-1-ylmethanol was dissolved to 40 ml of dichloromethane. 2.7 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 1.44 g of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

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